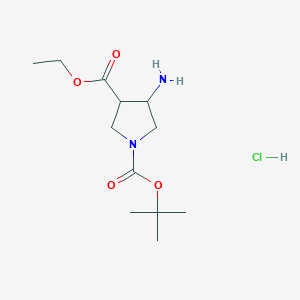
5,7-dichloroisoquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloroisoquinolin-3-amine (DCI) is a synthetic organic compound that is used in a variety of scientific applications, especially in the fields of chemistry, biochemistry, and pharmacology. It is a pale yellow, crystalline solid that is soluble in water and has a melting point of 130°C. DCI is a member of the class of compounds known as isoquinolines and has a variety of biochemical and physiological effects. This article will discuss the synthesis methods of DCI, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Wissenschaftliche Forschungsanwendungen
5,7-dichloroisoquinolin-3-amine has a variety of scientific research applications, including its use as a reagent in the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, such as anticonvulsants and antipsychotics, as well as in the synthesis of other organic compounds. Additionally, 5,7-dichloroisoquinolin-3-amine has been used in the study of cell metabolism, as it has been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and proteins.
Wirkmechanismus
5,7-dichloroisoquinolin-3-amine acts as an inhibitor of certain enzymes involved in the metabolism of carbohydrates and proteins. It has been found to inhibit the activity of enzymes such as hexokinase, pyruvate kinase, and lactate dehydrogenase. Additionally, 5,7-dichloroisoquinolin-3-amine has been found to inhibit the activity of certain transporters involved in the transport of glucose, amino acids, and other molecules across cell membranes.
Biochemical and Physiological Effects
5,7-dichloroisoquinolin-3-amine has a variety of biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and proteins. Additionally, 5,7-dichloroisoquinolin-3-amine has been found to reduce the production of free radicals, which are associated with various diseases and conditions. It has also been found to inhibit the release of certain hormones, such as insulin, and to reduce the activity of certain inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
5,7-dichloroisoquinolin-3-amine has a number of advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. Additionally, it is soluble in water and can be used in a variety of different experiments. However, 5,7-dichloroisoquinolin-3-amine is toxic and can cause eye and skin irritation, so it should be used with caution.
Zukünftige Richtungen
5,7-dichloroisoquinolin-3-amine has potential applications in a variety of fields, including medicine, agriculture, and biotechnology. In medicine, 5,7-dichloroisoquinolin-3-amine could be used to develop new drugs that target specific enzymes involved in the metabolism of carbohydrates and proteins. In agriculture, it could be used to develop new herbicides and insecticides that are more effective and have fewer side effects. In biotechnology, it could be used to develop new enzymes that could be used to synthesize specific compounds. Additionally, 5,7-dichloroisoquinolin-3-amine could be used to develop new methods of drug delivery, such as transdermal patches and nanoparticles. Finally, 5,7-dichloroisoquinolin-3-amine could be used to develop new methods of diagnosing and treating various diseases.
Synthesemethoden
5,7-dichloroisoquinolin-3-amine can be synthesized in a variety of ways, including the use of a Grignard reaction. In this reaction, a Grignard reagent is reacted with an aldehyde or ketone to form an alcohol. This reaction can be used to synthesize 5,7-dichloroisoquinolin-3-amine from the reaction of 3-chloro-2-methyl-1-phenyl-1-propanol and ethyl acetoacetate. Other methods of synthesis include the use of a condensation reaction, in which two molecules are combined to form a larger molecule, and the use of a substitution reaction, in which one molecule is replaced by another.
Eigenschaften
IUPAC Name |
5,7-dichloroisoquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-1-5-4-13-9(12)3-7(5)8(11)2-6/h1-4H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVISXTMHTMHOSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=CC(=NC=C21)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[chloro(fluoro)methyl]-1-methyl-N-{3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B6614433.png)



![1-ethyl-4-{5-methyl-2-[(2-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B6614468.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2-methylpropanoic acid](/img/structure/B6614482.png)



![tert-butyl N-ethyl-N-[(piperidin-3-yl)methyl]carbamate](/img/structure/B6614498.png)

